molecular formula C22H21ClN2O B11559164 N'-[(1E)-1-(4-chlorophenyl)butylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(1E)-1-(4-chlorophenyl)butylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B11559164
M. Wt: 364.9 g/mol
InChI Key: VUHPECSOIWJSOU-DARPEHSRSA-N
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Description

N’-[(1E)-1-(4-chlorophenyl)butylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that features a combination of a chlorophenyl group and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-chlorophenyl)butylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-chlorophenyl)butylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N’-[(1E)-1-(4-chlorophenyl)butylidene]-2-(naphthalen-1-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-chlorophenyl)butylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-chlorophenyl)butylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its hydrazone linkage and the presence of both chlorophenyl and naphthyl groups make it a versatile compound for various applications.

Properties

Molecular Formula

C22H21ClN2O

Molecular Weight

364.9 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)butylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C22H21ClN2O/c1-2-6-21(17-11-13-19(23)14-12-17)24-25-22(26)15-18-9-5-8-16-7-3-4-10-20(16)18/h3-5,7-14H,2,6,15H2,1H3,(H,25,26)/b24-21+

InChI Key

VUHPECSOIWJSOU-DARPEHSRSA-N

Isomeric SMILES

CCC/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)Cl

Canonical SMILES

CCCC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)Cl

Origin of Product

United States

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